molecular formula C22H19ClN4O2 B2873858 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 1261007-01-5

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2873858
CAS RN: 1261007-01-5
M. Wt: 406.87
InChI Key: UAHUZVGGHWHTGN-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methylbenzyl)acetamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the pyrrole ring are both heterocyclic structures, which can have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall shape of the molecule, and any intramolecular hydrogen bonding .

Scientific Research Applications

Anticancer Research

This compound shows promise in anticancer research , particularly as a DNA intercalator. DNA intercalators are molecules that can insert between the base pairs in DNA, disrupting the process of replication and transcription, which can lead to cell death . This mechanism is often exploited in the development of anticancer drugs. The compound’s structure suggests it could bind to DNA in a similar fashion, potentially inhibiting cancer cell growth.

Molecular Docking Studies

In silico molecular docking studies can be conducted with this compound to predict its binding affinity and orientation within a target protein’s active site. This is crucial for drug design and discovery, as it allows researchers to understand the interaction at a molecular level and optimize the compound for better efficacy .

Synthesis of Triazole Derivatives

The compound’s structure is conducive to the synthesis of various triazole derivatives . Triazoles are a class of heterocyclic compounds that have various applications, including as pharmaceuticals and agrochemicals. The efficient construction of triazole rings is a valuable process in green chemistry due to its atom economy and selectivity .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity in various chemical reactions .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-7-9-16(10-8-15)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-29-22)17-4-2-5-18(23)12-17/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHUZVGGHWHTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methylbenzyl)acetamide

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